molecular formula C9H14N2O3 B15302117 1-(1-Acetylazetidin-3-yl)azetidine-3-carboxylic acid

1-(1-Acetylazetidin-3-yl)azetidine-3-carboxylic acid

Cat. No.: B15302117
M. Wt: 198.22 g/mol
InChI Key: YQZVLWYKEIQKAD-UHFFFAOYSA-N
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Description

1-(1-Acetylazetidin-3-yl)azetidine-3-carboxylic acid is a compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles like aziridines

Preparation Methods

The synthesis of 1-(1-Acetylazetidin-3-yl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by functionalization. One common synthetic route includes the ring-opening of epoxides with azides, followed by a Staudinger reaction to form the azetidine ring . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(1-Acetylazetidin-3-yl)azetidine-3-carboxylic acid undergoes various chemical reactions due to the strain in its four-membered ring. Common reactions include:

Major products from these reactions include oxidized derivatives, reduced forms, and substituted azetidines, which can further be used in various applications.

Scientific Research Applications

1-(1-Acetylazetidin-3-yl)azetidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Acetylazetidin-3-yl)azetidine-3-carboxylic acid involves its interaction with molecular targets through its strained ring system. The ring strain facilitates ring-opening reactions, which can interact with biological targets, leading to various biological effects. The exact molecular pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds to 1-(1-Acetylazetidin-3-yl)azetidine-3-carboxylic acid include other azetidines and aziridines. Compared to aziridines, azetidines have a more stable ring system but still retain significant ring strain, making them uniquely reactive . This stability allows for easier handling and broader application in synthesis and medicinal chemistry.

Similar Compounds

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

1-(1-acetylazetidin-3-yl)azetidine-3-carboxylic acid

InChI

InChI=1S/C9H14N2O3/c1-6(12)10-4-8(5-10)11-2-7(3-11)9(13)14/h7-8H,2-5H2,1H3,(H,13,14)

InChI Key

YQZVLWYKEIQKAD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C1)N2CC(C2)C(=O)O

Origin of Product

United States

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